molecular formula C6H3BrN4O2 B12962626 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid

Cat. No.: B12962626
M. Wt: 243.02 g/mol
InChI Key: BZHFXXIQFRZIND-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a bromine atom at the 8th position. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid typically involves the oxidative cyclization of pyrimidinylhydrazones. This process can be carried out using reagents such as iodobenzene diacetate in methanol . The reaction conditions are generally mild, making the synthesis process efficient and straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The triazole and pyrimidine rings can undergo further cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, making it a valuable tool in the study of biochemical mechanisms .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid stands out due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-3-1-8-2-11-4(3)9-10-5(11)6(12)13/h1-2H,(H,12,13)

InChI Key

BZHFXXIQFRZIND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=C(N2C=N1)C(=O)O)Br

Origin of Product

United States

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